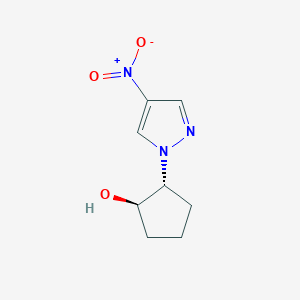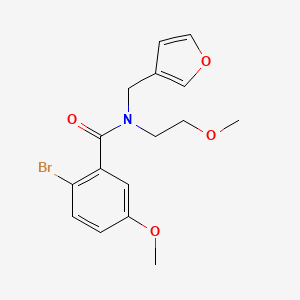![molecular formula C18H13NO3S B2866900 N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034566-55-5](/img/structure/B2866900.png)
N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide, which includes both a benzo[b]thiophene core and a bifuran moiety, makes it an interesting subject for scientific research.
Mecanismo De Acción
Target of Action
The primary target of N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is STING (Stimulator of Interferon Genes) . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Action Environment
The action environment of N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is primarily within the endoplasmic reticulum membrane where STING is localized
Métodos De Preparación
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of 2-bromobenzene derivatives with sulfur sources such as sodium sulfide or potassium sulfide.
Introduction of the carboxamide group: This step involves the coupling of the benzo[b]thiophene core with a carboxylic acid derivative using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Attachment of the bifuran moiety:
Análisis De Reacciones Químicas
N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzo[b]thiophene core or the bifuran moiety are replaced with other groups.
Aplicaciones Científicas De Investigación
N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a STING (stimulator of interferon genes) agonist, which can activate immune responses and has implications in cancer immunotherapy.
Neurodegenerative Diseases: Derivatives of benzo[b]thiophene-2-carboxamide have been explored as modulators of amyloid beta aggregation, which is relevant in the context of Alzheimer’s disease.
Antimicrobial Activity: Some benzo[b]thiophene derivatives have shown promising antimicrobial properties, making them potential candidates for the development of new antibiotics.
Comparación Con Compuestos Similares
N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide can be compared with other benzo[b]thiophene derivatives, such as:
Benzo[b]thiophene-2-carboxamidine: This compound has a similar core structure but differs in the functional groups attached to the benzo[b]thiophene ring.
N-phenylbenzo[b]thiophene-2-carboxamide: This derivative has a phenyl group instead of the bifuran moiety, which may result in different biological activities.
3-iodo-2-(thiophen-2-yl)benzo[b]thiophene: This compound has an iodine atom and a thiophene ring, which can influence its chemical reactivity and biological properties.
The unique combination of the benzo[b]thiophene core and the bifuran moiety in N-([2,3’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide distinguishes it from these similar compounds and contributes to its specific biological activities.
Propiedades
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c20-18(17-9-12-3-1-2-4-16(12)23-17)19-10-14-5-6-15(22-14)13-7-8-21-11-13/h1-9,11H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZALZXZYKLZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2866820.png)
![2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline](/img/structure/B2866822.png)
![3-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-phenylbutanamide](/img/structure/B2866825.png)
![5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2866826.png)
![2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2866828.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2866829.png)
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2866831.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2866834.png)
![5-bromo-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2866837.png)

